molecular formula C9H9Cl B1355591 4-Chloro-2,3-dihydro-1H-indene CAS No. 15115-61-4

4-Chloro-2,3-dihydro-1H-indene

Cat. No.: B1355591
CAS No.: 15115-61-4
M. Wt: 152.62 g/mol
InChI Key: HHMPPXIOARAANX-UHFFFAOYSA-N
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Description

Academic Significance of the Dihydroindene Core in Contemporary Organic Synthesis

The dihydroindene (or indane) scaffold is a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, suggesting an evolutionarily advantageous arrangement of atoms. nih.gov The unique structure of the dihydroindene core, combining both aromatic and aliphatic characteristics, makes it a versatile building block for creating diverse and complex molecules. whiterose.ac.uk

The academic significance of the dihydroindene core is evident in several key areas:

Medicinal Chemistry: The scaffold is a core component in numerous biologically active compounds. researchgate.net For instance, dihydroindene derivatives have been investigated for their potential as inhibitors of enzymes like serine hydroxymethyltransferase (SHMT), a target for antimalarial drugs. researchgate.net The rigid, fused-ring system provides a defined three-dimensional structure that can be tailored to fit into the active sites of specific enzymes or receptors. nih.govresearchgate.net

Materials Science: Dihydroindene derivatives are used as building blocks for advanced materials, such as polymers and composites. The incorporation of this rigid scaffold can enhance the thermal stability and mechanical properties of materials.

Synthetic Methodology: The construction of the indane skeleton is a topic of ongoing research, leading to the development of novel synthetic methods. rsc.org Strategies such as intramolecular Friedel-Crafts reactions, Michael additions, and transition-metal-catalyzed cyclizations are employed to synthesize these structures, often with high stereoselectivity. rsc.orgresearchgate.net These synthetic explorations expand the toolkit of organic chemists and enable the creation of new molecular architectures. rsc.org

The versatility of the dihydroindene core allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications in fields ranging from pharmaceuticals to materials science. ontosight.aiontosight.ai

Research Trajectories for 4-Chloro-2,3-dihydro-1H-indene and its Structural Congeners

Research involving this compound and its related structures, known as structural congeners, primarily focuses on its role as a synthetic intermediate for creating more complex and functionally diverse molecules. The chlorine substituent provides a reactive handle and influences the electronic nature of the bicyclic system. researchgate.net

A key research trajectory involves the synthesis of this compound from its corresponding ketone, 4-chloro-1-indanone (B82819). researchgate.netjournals.co.za This ketone can be synthesized in multiple steps starting from 2-chlorobenzaldehyde (B119727). researchgate.netjournals.co.za The ketone then serves as a versatile precursor for various derivatives. For example, research has detailed the bromination of 4-chloro-1-indanone, which selectively occurs on the cyclopentanone (B42830) ring. researchgate.netjournals.co.za Subsequent chemical transformations, such as cyanation followed by reduction, can yield amine-containing derivatives. researchgate.netjournals.co.za

A notable synthetic application is the preparation of (this compound-2-yl)methanamine. This compound is synthesized from 4-chloro-1-indanone through a multi-step process, highlighting the utility of the chloro-indane scaffold as a foundational element for molecules with potential biological activity, such as being potential binders for GABA receptors. researchgate.netjournals.co.za

Synthesis of (this compound-2-yl)methanamine from 4-Chloro-1-indanone researchgate.netjournals.co.za
StepReactantReactionProductSignificance
14-Chloro-1-indanoneBromination2-Bromo-4-chloro-1-indanoneIntroduces a functional group on the aliphatic ring.
22-Bromo-4-chloro-1-indanoneCyanation4-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrileAdds a nitrile group, a versatile synthetic handle.
34-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrileReduction(this compound-2-yl)methanamineCreates a primary amine derivative with potential biological applications.

The study of structural congeners of this compound reveals a broad range of applications. The position and nature of substituents on the dihydroindene core dictate the research focus.

Research Focus on Structural Congeners of Dihydroindene
Compound NameCAS NumberArea of ResearchReference
4-Chloro-2,3-dihydro-1H-inden-1-one15115-59-0Synthetic precursor nih.gov
4-(Chloromethyl)-2,3-dihydro-1H-indene65898-31-9Synthetic intermediate bldpharm.com
This compound-1-carboxylic acid66041-25-6Chemical synthesis echemi.com
This compound-2-ethanol127425-76-7Chemical research epa.gov
4-Chloro-2,3-dihydro-1H-inden-1-amine67120-40-5Chemical synthesis nih.gov
5-Chloro-1H-indene3970-51-2Intermediate for pharmaceuticals and agrochemicals

Furthermore, acid-catalyzed cyclialkylation reactions of arylpentanols represent another significant research trajectory for synthesizing substituted dihydroindene frameworks. researchgate.net Studies have shown that the presence of a chloro-substituent can lead to unexpected molecular rearrangements, resulting in different isomers. For example, the cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol yields a mixture of 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and its rearranged isomer, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.net This highlights the intricate influence of substituents on reaction mechanisms and product distribution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMPPXIOARAANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495541
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-61-4
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 2,3 Dihydro 1h Indene and Analogous Dihydroindene Systems

Strategic Precursor Synthesis for 4-Chloro-2,3-dihydro-1H-indene Pathways

The efficient synthesis of the target compound, this compound, is heavily reliant on the availability of a key intermediate: 4-chloro-1-indanone (B82819). The methodologies for preparing this precursor are critical and often involve multi-step sequences starting from readily available aromatic compounds.

The preparation of 4-chloro-1-indanone is commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid. researchgate.netresearchgate.net This precursor acid can be synthesized from ortho-substituted aromatic building blocks. One established route commences with 2-chlorobenzaldehyde (B119727), which undergoes a series of transformations to yield the desired indanone. researchgate.netscielo.org.za

A typical multi-step synthesis is outlined below:

Knoevenagel Condensation: 2-chlorobenzaldehyde is reacted with malonic acid to form 3-(2-chlorophenyl)acrylic acid.

Reduction: The acrylic acid derivative is then reduced to 3-(2-chlorophenyl)propanoic acid. This can be achieved through catalytic hydrogenation, for example, using 10% Palladium on carbon (Pd-C). researchgate.net

Intramolecular Friedel-Crafts Acylation (Cyclization): The crucial ring-closing step is the cyclization of 3-(2-chlorophenyl)propanoic acid to 4-chloro-1-indanone. This is typically mediated by strong acids or acylating agents. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, driving the reaction to high yields. researchgate.netd-nb.info The use of thionyl chloride to first form the acid chloride, followed by a Lewis acid-catalyzed cyclization, is another effective method. nih.gov

Table 1: Synthesis of 4-Chloro-1-indanone from 2-Chlorobenzaldehyde

Step Starting Material Reagent(s) Product Reported Yield
1 2-Chlorobenzaldehyde Malonic acid, Pyridine, Piperidine 3-(2-Chlorophenyl)acrylic acid 72% researchgate.net
2 3-(2-Chlorophenyl)acrylic acid 10% Pd-C, H₂ 3-(2-Chlorophenyl)propanoic acid 92% researchgate.net

Further functionalization of the indanone core often requires selective halogenation. For 4-chloro-1-indanone, halogenation typically occurs on the cyclopentanone (B42830) ring at the α-position to the carbonyl group (C-2 position), as the aromatic ring is deactivated towards further electrophilic substitution. researchgate.net

Bromination of 4-chloro-1-indanone has been investigated under various conditions, leading to the formation of mono- and dibromo derivatives. researchgate.netscielo.org.za The reaction conditions can be tuned to favor the desired product. For example, the use of bromine in a suitable solvent like carbon tetrachloride can yield 2-bromo-4-chloro-1-indanone. The enolizability of the indanone facilitates this reaction. researchgate.net These halogenated indanones are valuable intermediates for subsequent C-C bond formation reactions. researchgate.net

Table 2: Representative Bromination Conditions for 4-Chloro-1-indanone

Reagent(s) Solvent Temperature Product(s) Reference
Br₂ (1 eq) CCl₄ Room Temp 2-Bromo-4-chloro-1-indanone researchgate.net

Direct and Convergent Synthetic Routes to this compound

The most direct route to this compound involves the reduction of the carbonyl group of 4-chloro-1-indanone. This transformation effectively converts the ketone into a methylene (B1212753) group, completing the synthesis of the dihydroindene scaffold.

Common reduction methods include:

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base (e.g., potassium hydroxide) at high temperatures.

Clemmensen Reduction: This involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid.

Catalytic Hydrogenation: A two-step approach involving the reduction of the ketone to an alcohol (4-chloro-2,3-dihydro-1H-inden-1-ol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by hydrogenolysis of the alcohol group, can also be employed.

These reduction strategies provide a convergent pathway from the pre-formed indanone precursor to the final this compound product. The choice of method depends on the compatibility of other functional groups present in the molecule.

Stereoselective Construction of Substituted Dihydroindene Frameworks

The development of stereoselective methods for constructing substituted dihydroindene frameworks is crucial for accessing chiral molecules with potential biological activity. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers.

Tandem, domino, or cascade reactions offer a powerful strategy for building molecular complexity in a single synthetic operation. beilstein-journals.org These sequences, where multiple bond-forming events occur consecutively without isolating intermediates, are highly efficient. For the enantioselective synthesis of dihydroindane systems, cascade reactions involving Michael additions have proven particularly effective.

While direct examples for this compound are specific, the principle of SN2-Michael addition cascades can be applied to the synthesis of highly functionalized dihydroindene analogs. In this type of cascade, an initial intermolecular SN2 reaction generates an intermediate that is poised to undergo a subsequent intramolecular Michael addition.

A conceptual strategy would involve a precursor containing both a nucleophile and a Michael acceptor, tethered by a suitable chain that can form the five-membered ring of the indane system. The reaction is initiated by an external nucleophile in an SN2 reaction, which in turn liberates a new nucleophile within the molecule. This newly formed nucleophilic center then attacks the intramolecular Michael acceptor, triggering the cyclization to form the dihydroindene ring. The use of chiral catalysts or auxiliaries in these sequences can induce stereoselectivity, leading to enantioenriched products. Organocatalysis, in particular, has emerged as a powerful tool for promoting such enantioselective cascade reactions. beilstein-journals.org The power of tandem Michael additions has been demonstrated in the synthesis of various carbocyclic and heterocyclic systems. beilstein-journals.org

Tandem Reaction Sequences for Enantioselective Dihydroindane Formation

Intramolecular Michael Cyclization Protocols

Catalytic Asymmetric Synthesis of Dihydroindene Derivatives

The development of catalytic asymmetric methods for the synthesis of dihydroindene derivatives is of significant interest due to the prevalence of this structural motif in biologically active molecules. These methods aim to control the stereochemistry of the final product, leading to the selective formation of one enantiomer.

N-Heterocyclic Carbene-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations. In the context of dihydroindene synthesis, NHCs can be employed to generate reactive intermediates that undergo cyclization to form the indane skeleton. Although no specific applications of NHC catalysis for the synthesis of this compound have been reported, the general reactivity of NHCs suggests their potential utility. For instance, an NHC could catalyze an intramolecular Stetter reaction or a formal [3+2] cycloaddition, starting from a suitably functionalized precursor bearing a chloro-substituted aromatic ring.

Palladium-Catalyzed Cycloaddition and Arylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a plethora of methods for the construction of complex molecular architectures. Palladium-catalyzed reactions such as the Heck reaction, Suzuki coupling, and various cycloaddition reactions are widely used for the synthesis of carbocyclic and heterocyclic systems. The synthesis of dihydroindene derivatives can be achieved through intramolecular Heck reactions of precursors containing both an aryl halide and an alkene. A hypothetical palladium-catalyzed synthesis of this compound could involve the intramolecular cyclization of a precursor such as a 1-chloro-2-(pent-4-enyl)benzene derivative.

Below is a table summarizing the potential application of Palladium-catalyzed reactions for the synthesis of analogous dihydroindene systems.

Reaction TypeCatalyst/LigandSubstrate TypeProduct TypePotential for this compound Synthesis
Intramolecular Heck ReactionPd(OAc)₂ / PPh₃o-Halogenated styrenesDihydroindenesHigh
[4+1] CycloadditionPd(dba)₂ / LigandVinylidenecyclopropanes and CODihydroindenonesModerate
C-H Activation/Annulation[Pd(OAc)₂]₃ / LigandArylpropanoic acidsDihydroindenonesModerate
Other Transition-Metal Catalyzed Routes to Dihydroindanes

Besides palladium, other transition metals such as rhodium, iridium, and iron have been utilized in the synthesis of dihydroindane derivatives. These metals can catalyze a variety of transformations, including C-H activation, cycloisomerization, and cycloaddition reactions. For example, rhodium-catalyzed intramolecular hydroacylation or C-H functionalization could be envisioned as potential routes to the dihydroindene core. The successful application of these methods to the synthesis of this compound would depend on the compatibility of the chloro-substituent with the catalytic system.

Chemo-, Regio-, and Diastereocontrol in Dihydroindene Synthesis

Achieving high levels of chemo-, regio-, and diastereoselectivity is a critical challenge in the synthesis of complex molecules like substituted dihydroindenes. The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the outcome of a reaction. For instance, in a palladium-catalyzed intramolecular Heck reaction to form a dihydroindene, the regioselectivity of the C-C bond formation can often be controlled by the electronic and steric properties of the substrate and the ligands on the palladium catalyst. Similarly, the diastereoselectivity of reactions that create new stereocenters can be influenced by the use of chiral ligands or auxiliaries. While specific data for this compound is unavailable, the principles of stereocontrol developed for other dihydroindene syntheses would be applicable.

Scalability and Process Intensification in Dihydroindene Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of factors such as cost, safety, and efficiency. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of dihydroindene synthesis, this could involve the use of continuous flow reactors, which can offer improved heat and mass transfer, enhanced safety, and the potential for automation. The development of robust and highly active catalysts is also crucial for the scalability of any synthetic process. While the scalability of the synthesis of this compound has not been specifically addressed in the literature, the general principles of process intensification would be applicable to any potential synthetic route.

Reactivity Profiles and Advanced Derivatization of 4 Chloro 2,3 Dihydro 1h Indene

Chemical Transformations of the Dihydroindene Core

The dihydroindene core, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, provides opportunities for selective functionalization at various positions. The reactivity of the aromatic system is influenced by the electronic effects of the chloro and alkyl substituents, while the aliphatic ring's reactivity is concentrated at the benzylic carbons and any positions activated by adjacent functional groups.

The aromatic ring of 4-chloro-2,3-dihydro-1H-indene is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The chlorine atom at the C4 position is a deactivating, ortho, para-directing group. The fused aliphatic ring can be considered an alkyl substituent, which is an activating, ortho, para-directing group.

Considering these competing effects, electrophiles are directed primarily to the positions ortho and para to the activating alkyl group (C5 and C7) and ortho to the deactivating chloro group (C5). The C7 position is sterically accessible and activated by the alkyl group without significant deactivation from the chloro group, making it a likely site for substitution. The C5 position is also activated but is adjacent to the chloro substituent. Therefore, electrophilic substitution, such as nitration or Friedel-Crafts acylation, is expected to yield predominantly 7-substituted products, with potential for 5-substituted isomers. organic-chemistry.orgwikipedia.org For instance, a Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) would introduce an acyl group onto the aromatic ring, leading to the formation of an aryl ketone. organic-chemistry.orgwikipedia.org

The aliphatic five-membered ring of the dihydroindene core contains benzylic carbons at the C1 and C3 positions, which are particularly reactive. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄), can cleave the C-H bonds at these benzylic positions. masterorganicchemistry.comnih.govlibretexts.org The oxidation of this compound under these conditions would likely lead to the formation of a dicarboxylic acid derivative through the cleavage of the aliphatic ring.

A more controlled approach to functionalizing the aliphatic ring often begins with the corresponding ketone precursor, 4-chloro-1-indanone (B82819). The carbonyl group at C1 activates the adjacent methylene (B1212753) group at C2, making it amenable to a variety of transformations. For example, the reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) yields 4-chloro-2,3-dihydro-1H-inden-1-ol, introducing a hydroxyl group. Further reactions can be performed on this alcohol. Alternatively, benzylic oxidation of 4-chloro-1-indanone can yield 1-indanone (B140024) derivatives, which are valuable synthetic intermediates. beilstein-journals.orgukim.mk

Carbon-Carbon Bond Forming Reactions Involving this compound

Creating new carbon-carbon bonds is fundamental to building molecular complexity. The this compound scaffold offers two primary handles for such reactions: the aryl chloride for metal-catalyzed cross-coupling and the active methylene group in its indanone precursor.

The chlorine atom at the C4 position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond at this position. wikipedia.org Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands can facilitate these transformations effectively. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This strategy allows for the synthesis of 4-aryl-2,3-dihydro-1H-indenes, effectively creating a biaryl structure.

Heck-Mizoroki Reaction: This method involves the reaction of the aryl chloride with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The Heck reaction can be used to introduce a vinyl group at the C4 position, yielding 4-vinyl-2,3-dihydro-1H-indene derivatives.

Sonogashira Coupling: While less common for aryl chlorides, under the right conditions using a palladium catalyst, a copper(I) co-catalyst, and a base, this compound can be coupled with a terminal alkyne to form a 4-alkynyl derivative.

The precursor, 4-chloro-1-indanone, possesses a carbonyl group that activates the adjacent C2 methylene position, making these protons acidic and enabling the formation of an enolate. researchgate.net This enolate is a powerful nucleophile for forming new carbon-carbon bonds.

Alkylation of the Enolate: The enolate can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA), and subsequently reacted with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the C2 position. youtube.comresearchgate.netyoutube.com

Aldol (B89426) Condensation: The enolate of 4-chloro-1-indanone can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction. wikipedia.orgmagritek.com This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone, providing a route to more complex fused-ring systems or extended conjugated systems.

Cyanation via Brominated Intermediate: Research has shown that 4-chloro-1-indanone can be selectively brominated at the C2 position. researchgate.netscielo.org.za This 2-bromo-4-chloro-1-indanone is a versatile intermediate. Reaction with sodium cyanide results in the displacement of the bromide to form 2-cyano-4-chloro-1-indanone, a key C-C bond-forming step that introduces a nitrile group. researchgate.net

The following table summarizes the results of various bromination conditions for 4-chloro-1-indanone. researchgate.net

Reagents and ConditionsProduct(s)Yield (%)
Br₂ (1 eq) / CCl₄ / dark / rt / 24 h2,2-Dibromo-4-chloro-1-indanone40
Br₂ (1 eq) / CH₃COOH / rt / 24 h2-Bromo-4-chloro-1-indanone90
Br₂ (1 eq) / HBr (48% aq, 1 eq) / dark / rt / 24 h2-Bromo-4-chloro-1-indanone74
Br₂ (1 eq) / K₂CO₃ (solid, 2 eq) / CCl₄ / rt / 1 hMixture of 2-bromo- and 2,2-dibromo-4-chloro-1-indanone (1:5)-
Br₂ (1 eq) / K₂CO₃ (solid, 2 eq) / CCl₄ / 0 °C / 1 h2-Bromo-4-chloro-1-indanone45

Introduction of Heteroatom-Containing Functional Groups

Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the this compound structure is a key strategy for modifying its properties and creating precursors for various applications.

One of the most direct methods for introducing a nitrogen functional group onto the aromatic ring is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond by reacting the aryl chloride at C4 with a primary or secondary amine in the presence of a suitable palladium catalyst, ligand, and base. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This method provides a powerful route to 4-amino-2,3-dihydro-1H-indene derivatives.

Functional groups containing heteroatoms can also be introduced via the derivatization of the aliphatic ring, often using 4-chloro-1-indanone as the starting material. As previously mentioned, the reduction of the ketone yields an alcohol (an oxygen-containing functional group). A notable example of introducing a nitrogen-containing functional group is the multi-step synthesis starting from 2-bromo-4-chloro-1-indanone. researchgate.net The substitution of the bromide with cyanide, followed by the reduction of the resulting nitrile group (e.g., via hydrogenation with H₂/Pd-C), yields (this compound-2-yl)methanamine, which features a primary amine. researchgate.net

The following table illustrates a synthetic sequence for introducing a nitrogen-containing functional group. researchgate.net

Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentsFinal ProductOverall Yield (%)
2-Bromo-4-chloro-1-indanoneNaCN, EtOH/H₂O2-Cyano-4-chloro-1-indanoneH₂, Pd-C, MeOH/HCl(this compound-2-yl)methanamine~75

Synthesis of Complex Indane Amino Acid Derivatives from Dihydroindene Scaffolds

The synthesis of complex amino acid derivatives from dihydroindene scaffolds, particularly those incorporating the this compound framework, represents a significant area of research in medicinal chemistry. These conformationally constrained amino acids are valuable building blocks for creating peptides and peptidomimetics with unique structural and biological properties. The indane moiety serves as a rigid scaffold that can mimic the side chain of phenylalanine, leading to the development of novel therapeutic agents.

A common strategy for the synthesis of indane-based amino acids involves the use of 4-chloro-1-indanone as a key intermediate. This ketone can be derived from this compound through benzylic oxidation, a fundamental transformation in organic synthesis. Once obtained, 4-chloro-1-indanone can undergo a series of reactions to introduce the amino and carboxylic acid functionalities, ultimately yielding the desired complex amino acid.

One documented pathway begins with the selective bromination of 4-chloro-1-indanone. scielo.org.zaresearchgate.net This reaction typically occurs at the α-position to the carbonyl group, yielding 2-bromo-4-chloro-1-indanone. This α-bromoketone is a versatile intermediate for further functionalization.

The subsequent step involves a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide group, typically using a cyanide salt. This cyanation reaction is crucial as it introduces the carbon atom that will become the carboxylic acid group of the final amino acid. The resulting 2-cyano-4-chloro-1-indanone is a key precursor to the target amino acid.

From this cyanoketone (B1222219) intermediate, a multi-step process can be envisioned to construct the amino acid. One potential route involves the Strecker synthesis, where the ketone is treated with an amine source and cyanide, followed by hydrolysis of the resulting aminonitrile. Alternatively, reductive amination of the ketone followed by hydrolysis of the nitrile would also yield the desired amino acid. These established methodologies in amino acid synthesis can be applied to the indane scaffold to generate complex derivatives.

While the complete synthesis of a complex amino acid from this compound is not fully detailed in a single report, the synthesis of a related compound, (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, has been achieved in quantitative yield from 2-bromo-4-chloro-1-indanone via cyanation followed by reduction. scielo.org.zaresearchgate.net This demonstrates the feasibility of introducing a nitrogen-containing functional group onto the 4-chloro-dihydroindene scaffold.

The resulting 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives are of significant interest due to their potential biological activities. For instance, 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is implicated in fibrosis and cancer. smolecule.com

The research in this area highlights the importance of the this compound scaffold in the design and synthesis of novel, constrained amino acids with potential therapeutic applications.

Table of Reaction Intermediates and Products:

Compound Name Starting Material Key Reagents Product Reported Yield
4-Chloro-1-indanone3-(2-Chlorophenyl)propanoic acid chlorideAluminum chloride4-Chloro-1-indanone95%
2-Bromo-4-chloro-1-indanone4-Chloro-1-indanoneBromine2-Bromo-4-chloro-1-indanone40-68% (depending on conditions)
(4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine2-Bromo-4-chloro-1-indanoneCyanide, followed by a reducing agent(4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamineQuantitative

Strategic Applications of 4 Chloro 2,3 Dihydro 1h Indene As a Key Synthetic Building Block

Intermediacy in the Synthesis of Architecturally Complex Organic Molecules

4-Chloro-2,3-dihydro-1H-indene and its immediate precursors serve as pivotal intermediates in the synthesis of a variety of more complex and often biologically active molecules. The inherent reactivity of both the aromatic and aliphatic portions of the molecule allows for a range of chemical transformations, leading to the construction of intricate molecular frameworks.

A notable example of its application is in the synthesis of potential modulators of the GABA-B receptor. The compound (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine has been synthesized from 4-chloro-1-indanone (B82819), which is a close derivative of this compound. This synthesis highlights the utility of the 4-chloroindane skeleton in creating molecules with potential therapeutic applications, for instance, in conditions like Parkinson's disease. The synthesis involves a multi-step process starting from 2-chlorobenzaldehyde (B119727), demonstrating a practical route to this valuable intermediate.

The general dihydroindene scaffold, of which this compound is a representative, is also a key component in the design and synthesis of melatonergic ligands. Although not always starting specifically from the 4-chloro derivative, the synthetic strategies employed for creating these ligands showcase the versatility of the dihydroindene core in generating architecturally complex molecules with high affinity and selectivity for biological targets. These syntheses often involve the functionalization of the five-membered ring to introduce pharmacophoric elements necessary for receptor binding. For instance, new tricyclic analogs of melatonin (B1676174) have been developed that act as probes for the hormone's receptor site. colab.wsresearchgate.netkcl.ac.uk

The following table summarizes the synthesis of a key intermediate derived from the 4-chloro-1-indanone scaffold:

Starting MaterialReagents and ConditionsProductYield
2-bromo-4-chloro-1-indanone1. KCN, 2. Reduction(4-chloro-2,3-dihydro-1H-inden-2-yl)methanamineQuantitative

Data sourced from a study on the synthesis of potential GABAB receptor binders.

Contribution to Chemical Space Exploration via Scaffold Diversification

The concept of chemical space exploration is central to modern drug discovery and involves the synthesis of diverse molecular scaffolds to identify novel bioactive compounds. Diversity-oriented synthesis (DOS) is a powerful strategy employed to generate libraries of structurally varied small molecules. researchgate.netresearchgate.net The this compound scaffold is an excellent candidate for such synthetic endeavors due to its inherent structural features that allow for systematic diversification.

The chloro-substituent on the aromatic ring provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents and the construction of more complex polycyclic systems. Furthermore, the benzylic positions and the C2 position of the five-membered ring can be functionalized through various synthetic transformations. This multi-faceted reactivity allows for the generation of a large number of analogs from a single core structure, thereby facilitating the exploration of a vast and diverse chemical space.

While specific large-scale combinatorial libraries based solely on the this compound scaffold are not extensively documented in publicly available literature, the principles of DOS strongly support its potential as a starting point for such libraries. nih.govnih.gov The ability to modify the scaffold at multiple positions allows for the creation of molecules with varied three-dimensional shapes, polarity, and functional group displays, which are critical parameters for interacting with a wide range of biological targets.

The following table illustrates the potential points of diversification on the this compound scaffold:

Position of DiversificationPotential ReactionsType of Diversity Introduced
C4 (Aromatic ring)Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Appendage diversity, introduction of new aromatic or aliphatic groups
C1 and C3 (Benzylic positions)Oxidation, reduction, substitutionFunctional group diversity, stereochemical diversity
C2Alkylation, functional group interconversionAppendage diversity, introduction of side chains

Development of Chiral Dihydroindene-Derived Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective preparation of chiral molecules. The development of novel chiral ligands is crucial for advancing this field. Chiral ligands based on rigid backbones often provide the necessary steric and electronic environment to induce high levels of enantioselectivity in metal-catalyzed reactions. The dihydroindene framework, with its defined stereochemistry and rigid structure, presents an attractive scaffold for the design of new chiral ligands.

While the direct synthesis of a specific chiral ligand from this compound is not prominently reported, the potential for its use as a precursor is significant. The functional handles on the molecule, including the chloro group and the positions on the five-membered ring, can be utilized to introduce phosphorus, nitrogen, or other coordinating atoms to create bidentate or monodentate chiral ligands. For example, the synthesis of chiral phosphine (B1218219) ligands is a major area of research in asymmetric catalysis, and the dihydroindene core could serve as a backbone to position phosphine groups in a stereodefined manner. researchgate.netnih.gov

The application of chiral indane derivatives in asymmetric catalysis has been demonstrated. For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives has been shown to produce chiral 2-arylindanes with high enantioselectivity. figshare.com This highlights the value of the chiral indane scaffold in asymmetric transformations. The development of chiral ligands derived from readily available starting materials like this compound could provide access to new catalytic systems with unique reactivity and selectivity.

The following table outlines a hypothetical pathway for the development of a chiral ligand from a this compound precursor and its potential application:

Ligand PrecursorProposed Synthetic StepsPotential Chiral LigandPotential Application in Asymmetric Catalysis
This compound1. Chiral resolution/asymmetric synthesis to obtain enantiopure indanol. 2. Conversion of hydroxyl to a leaving group. 3. Nucleophilic substitution with a phosphine.Chiral Phosphine-Dihydroindene LigandRhodium-catalyzed asymmetric hydrogenation, Palladium-catalyzed asymmetric allylic alkylation

Computational Chemistry and Mechanistic Insight into Dihydroindene Reactivity

Molecular Modeling and Conformational Landscape Analysis of Dihydroindene Derivatives

The three-dimensional structure of a molecule is fundamentally linked to its reactivity and biological activity. Molecular modeling, particularly conformational analysis, seeks to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The 2,3-dihydro-1H-indene (indane) core consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. This five-membered ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms.

The specific substitution pattern on the dihydroindene scaffold significantly influences the conformational landscape. A computational study on 5,6-dimethoxy-1-indanone (B192829) (5,6-DMI), a related indanone derivative, highlights this interplay. nih.gov Using DFT calculations, researchers can perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles to identify the most stable conformers. For 5,6-DMI, the orientation of the methoxy (B1213986) groups was found to be a key determinant of conformational stability. nih.gov The most stable conformer was identified as the one with the least steric hindrance. nih.gov

Table 1: Illustrative Conformational Energy Analysis of a Dihydroindene Derivative This table is based on data for 5,6-dimethoxy-1-indanone and serves as an example of the output of a typical conformational analysis.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Stability
Conformer 1 (Envelope)C1-C2-C3-C3a = 15.2°0.00Most Stable
Conformer 2 (Twist)C1-C2-C3-C3a = -25.8°+1.25Less Stable
Conformer 3 (Planar TS)C1-C2-C3-C3a = 0.0°+4.50Transition State

Source: Adapted from principles described in conformational analysis studies. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insight into charge distribution and intramolecular interactions, such as hyperconjugation, which stabilize certain conformations. nih.gov For 4-Chloro-2,3-dihydro-1H-indene, NBO analysis would reveal the polarization of C-Cl and C-H bonds and how electron density is shared between orbitals, further explaining the molecule's electronic structure and reactivity.

Elucidation of Reaction Mechanisms for Dihydroindene Transformations

Computational chemistry provides a virtual laboratory to map the entire energy profile of a chemical reaction, from reactants to products, through high-energy transition states. This allows for a detailed understanding of reaction feasibility, rates, and the origins of selectivity.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. Its structure and energy determine the activation energy (Ea) of the reaction, which is a critical factor governing the reaction rate. Quantum chemical methods, particularly DFT, are extensively used to locate and characterize these fleeting structures. chemrxiv.org

For transformations involving the dihydroindene scaffold, such as electrophilic aromatic substitution, oxidation of the aliphatic ring, or functionalization at the benzylic position, computational chemists can model the proposed reaction pathways. The process involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species. This is often the most challenging step and requires specialized algorithms.

Verifying the transition state by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy as the energy difference between the transition state and the reactants.

For example, in a hypothetical reaction, DFT calculations could compare two competing pathways by determining their respective activation energies. The pathway with the lower activation barrier would be predicted as the kinetically favored route. pku.edu.cn

Table 2: Representative Calculated Activation Energies for Organic Reactions

Reaction TypeModel SystemComputational MethodCalculated Activation Energy (kcal/mol)
[3+2] CycloadditionNitrile Oxide + AlkeneM06-2X/Def2TZVP~10-15
[8+2] CycloadditionDienylisobenzofuran + DMADDFT~16-22
SN2 ReactionCH3Cl + F-DFT/B3LYP~12
Bergman CyclizationEnediyneDFT~25-35

Source: Data compiled from principles in computational organic chemistry literature. pku.edu.cnmdpi.comnih.gov

Beyond identifying the most favorable kinetic pathway, computational models can predict the selectivity of a reaction (regio-, chemo-, and stereoselectivity). This is achieved by comparing the activation energies of all possible competing transition states.

For a substituted dihydroindene like this compound, a key question in electrophilic aromatic substitution would be predicting the position of attack on the benzene ring. While the chloro group is an ortho-, para-director, its deactivating nature, combined with the activating effect of the alkyl group (the fused ring), creates a complex regiochemical problem.

Computational methods can address this by:

Modeling the transition states for electrophilic attack at each possible position (C5, C6, C7).

Calculating the activation energies for each pathway. The position leading to the lowest energy transition state is predicted to be the major product.

Analyzing Frontier Molecular Orbitals (FMOs): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. In electrophilic substitution, the reaction is often controlled by the interaction between the electrophile's LUMO and the dihydroindene's HOMO. The lobes of the HOMO with the largest coefficients indicate the sites most susceptible to electrophilic attack. pku.edu.cn

Calculating Reactivity Descriptors: Conceptual DFT provides descriptors like Fukui functions and local softness, which quantify the reactivity at different atomic sites within the molecule, offering a more nuanced prediction of regioselectivity. tsijournals.com

In Silico Approaches for Rational Building Block Design

The dihydroindene (or indane) scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. researchgate.net In silico (computer-based) methods play a crucial role in leveraging this scaffold for the rational design of new, potent, and selective molecules, such as potential therapeutics.

This design process often involves:

Target Identification and Binding Site Analysis: Identifying a biological target (e.g., an enzyme or receptor) and characterizing the geometry and chemical nature of its binding pocket.

Molecular Docking: Computationally placing virtual libraries of dihydroindene derivatives into the target's binding site to predict their binding orientation and affinity (docking score). This allows for the rapid screening of thousands of potential compounds.

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the dihydroindene scaffold that are essential for biological activity. This "pharmacophore" serves as a template for designing new molecules with improved properties. A study focused on designing novel indane scaffolds with anticancer activity used this approach to create hybrids of known pharmacophores. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of a series of dihydroindene derivatives with their experimentally measured biological activity. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Through these in silico techniques, chemists can explore the vast chemical space of possible this compound derivatives, modifying the scaffold with different functional groups to optimize interactions with a biological target, thereby accelerating the discovery of new functional molecules.

Advanced Analytical Methodologies for Characterization and Monitoring in Dihydroindene Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing profound insights into molecular structure through the interaction of matter with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) are indispensable for the complete elucidation of 4-Chloro-2,3-dihydro-1H-indene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The three protons on the aromatic ring would appear as complex multiplets in the downfield region (typically ~7.0-7.3 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro substituent. The six protons of the five-membered dihydroindene ring would appear in the upfield region. The protons at the C1 and C3 positions (benzylic) would likely resonate around 2.8-3.2 ppm, while the protons at the C2 position would appear further upfield, around 2.0-2.4 ppm. The signals for these aliphatic protons would be expected to show triplet or multiplet patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are anticipated. The six aromatic carbons would resonate in the typical downfield region for substituted benzenes (~120-145 ppm), including the carbon atom directly attached to the chlorine atom (C4), which would be significantly affected. The three aliphatic carbons (C1, C2, and C3) would appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Table 6.1.1: Predicted NMR Spectral Data for this compound
Technique Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H NMRAromatic-H~7.0 - 7.3Multiplet (m)
¹H NMRAliphatic-H (C1, C3)~2.8 - 3.2Triplet (t) / Multiplet (m)
¹H NMRAliphatic-H (C2)~2.0 - 2.4Multiplet (m)
¹³C NMRAromatic-C~120 - 145-
¹³C NMRAliphatic-C~20 - 40-

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FT-IR and UV-Vis spectroscopy offer complementary information regarding the functional groups and electronic properties of a molecule.

FT-IR Spectroscopy: This technique is used to identify the vibrational modes of functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the five-membered ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. A key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region between 800 and 600 cm⁻¹.

UV-Vis Spectroscopy: This method provides information on the electronic transitions within the molecule, particularly those involving conjugated systems. The chloro-substituted benzene (B151609) ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane (B92381), would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system. These are generally observed in the range of 200-280 nm.

Table 6.1.2: Expected Vibrational and Electronic Spectroscopy Data
Technique Vibration / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
FT-IRAromatic C-H Stretch>3000
FT-IRAliphatic C-H Stretch<3000
FT-IRAromatic C=C Stretch~1450 - 1600
FT-IRC-Cl Stretch~600 - 800
UV-Visπ→π* Transition~200 - 280

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

HRMS is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₉Cl). A crucial diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), two main peaks will be observed for the molecular ion: one for [M]⁺ and another for [M+2]⁺, with a relative intensity ratio of approximately 3:1. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Table 6.1.3: Predicted HRMS Data for this compound
Molecular Formula Isotope Ion Calculated Exact Mass (Da) Relative Abundance
C₉H₉³⁵Cl³⁵Cl[M]⁺152.0393~100%
C₉H₉³⁷Cl³⁷Cl[M+2]⁺154.0363~32%

Chromatographic Separations for Purity, Isolation, and Isomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the purity of this compound, isolating it from reaction mixtures, and analyzing for the presence of any positional isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases.

HPLC is particularly powerful for separating positional isomers, such as distinguishing 4-chloro- from 5-chloro- or 6-chloro-2,3-dihydro-1H-indene. mtc-usa.com Columns with phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions, potentially enhancing the resolution of such isomers. nacalai.com Detection is commonly achieved using a UV detector set to a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.

Table 6.2.1: Typical HPLC Method Parameters
Parameter Description
Mode Reversed-Phase (RP)
Stationary Phase C18 (Octadecylsilane) or Phenyl
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Detection UV-Vis Detector (e.g., at 254 nm or λmax)
Application Purity assessment, quantification, isomeric separation

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC. In this method, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or medium-polarity capillary column (e.g., with a polysiloxane-based stationary phase) is typically suitable for this type of analysis. The separated components are then detected, commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification (GC-MS). GC is highly effective for assessing purity and can resolve closely related impurities, provided they have different volatilities.

Table 6.2.2: Typical GC Method Parameters
Parameter Description
Column Capillary column (e.g., DB-5, HP-5ms)
Carrier Gas Helium or Hydrogen
Injector Split/Splitless, heated
Oven Temperature programmed for optimal separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Purity analysis, detection of volatile impurities

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential tool for the real-time monitoring of chemical reactions, including the synthesis of this compound. Its primary application is to qualitatively track the progress of a reaction by observing the consumption of starting materials and the formation of products.

In a typical synthesis, such as the Friedel-Crafts cyclization to form the dihydroindene core, small aliquots are taken from the reaction mixture at regular intervals. researchgate.netresearchgate.net These samples are spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate solvent system (eluent), such as a mixture of hexane and ethyl acetate. The separation occurs based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). nih.gov

The relative polarity of the starting materials, intermediates, and the final product dictates their movement on the TLC plate. For instance, the non-polar starting materials will travel further up the plate (higher Retention Factor, Rƒ), while more polar intermediates or byproducts will have lower Rƒ values. The spots can be visualized under UV light if the compounds are UV-active, or by using chemical staining agents. By comparing the spots of the reaction mixture to reference spots of the starting material and the purified product, a chemist can efficiently determine the reaction's progression and endpoint. nih.gov

Table 1: Illustrative TLC Monitoring of this compound Synthesis

Time PointStarting Material Spot (Rƒ ≈ 0.85)Product Spot (Rƒ ≈ 0.60)Observations
t = 0 minIntenseNot VisibleReaction initiated.
t = 30 minIntenseFaintProduct formation begins.
t = 60 minModerateModerateSignificant conversion observed.
t = 90 minFaintIntenseReaction nearing completion.
t = 120 minNot VisibleIntenseStarting material fully consumed.

Methodologies for Enantiomeric and Diastereomeric Purity Assessment

Many dihydroindene derivatives, including potential chiral versions of this compound, possess stereocenters, making the assessment of enantiomeric and diastereomeric purity critical, particularly in pharmaceutical applications where stereoisomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for separating and quantifying enantiomers. nih.govkoreascience.kr This direct method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comcsfarmacie.cz

For the analysis of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for optimizing the resolution between the enantiomeric peaks. sigmaaldrich.com By analyzing a racemic sample, a chromatogram with two distinct, well-resolved peaks is obtained, allowing for the precise determination of the enantiomeric excess (ee).

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

Derivatization Strategies for Diastereomeric Resolution

An alternative, indirect approach for determining enantiomeric purity involves derivatization. In this method, the enantiomeric mixture of this compound is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov

Table 3: Hypothetical Diastereomeric Resolution via HPLC after Derivatization

CompoundDerivatizing AgentResulting DiastereomerHPLC ColumnRetention Time
(R)-4-Chloro-2,3-dihydro-1H-indene-amine(S)-Mosher's AcidDiastereomer AC18 Reversed-Phase15.3 min
(S)-4-Chloro-2,3-dihydro-1H-indene-amine(S)-Mosher's AcidDiastereomer BC18 Reversed-Phase17.8 min

Process Analytical Technology (PAT) for Real-time Reaction Monitoring and Optimization

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality by building it into the process from the start. For the synthesis of this compound, PAT provides tools for real-time understanding and control of the reaction, leading to improved efficiency, safety, and consistency. nih.gov

In-line and On-line Spectroscopic and Chromatographic Methods

The core of PAT involves the use of in-line and on-line analytical tools that monitor the reaction directly within the reactor or in a flow loop connected to it. Spectroscopic methods such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful for this purpose. pnnl.gov

These techniques allow for the continuous, non-destructive measurement of reactant and product concentrations. researchgate.netmpg.de For example, an in-line FTIR probe inserted into the reaction vessel can monitor the disappearance of a key vibrational band from a reactant's carbonyl group and the appearance of a new band corresponding to the this compound product. This real-time data stream provides a detailed kinetic profile of the reaction, identifying the precise endpoint and detecting the formation of any intermediates or byproducts. magritek.com This information is invaluable for process optimization, allowing for adjustments to parameters like temperature or catalyst loading to maximize yield and minimize impurities. nih.gov

Table 4: Application of In-line Spectroscopy for Monitoring Dihydroindene Synthesis

Analytical TechniqueParameter MonitoredInformation Gained
In-line FTIR Disappearance of C=O stretch of reactant; Appearance of C-Cl stretch of productReactant consumption rate, product formation rate, reaction endpoint.
On-line Raman Changes in aromatic substitution patternsConfirmation of cyclization, detection of isomeric byproducts.
In-line NIR O-H or N-H overtone bandsConcentration of reactants, solvents, and product in real-time. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The ultimate power of PAT is realized when its real-time analytical data is integrated with automated control systems. In an automated synthesis setup, the data from in-line spectroscopic probes can be fed into a control loop that automatically adjusts reaction parameters. For example, if the reaction rate slows, the system can automatically increase the temperature or add more catalyst to maintain the optimal reaction profile.

Emerging Research Directions in 4 Chloro 2,3 Dihydro 1h Indene Chemistry

Innovations in Asymmetric Synthesis of Dihydroindene Derivatives

The development of methods for the asymmetric synthesis of dihydroindene derivatives is a significant area of research, as the stereochemistry of these molecules can be crucial for their biological activity. Recent innovations have moved beyond classical resolution techniques towards more elegant and efficient catalytic enantioselective methods.

One prominent strategy involves the use of transition metal catalysis. For instance, an asymmetric nickel-catalyzed intramolecular reductive Heck reaction has been developed for unactivated alkenes tethered to aryl bromides. This method successfully produces various benzene-fused cyclic compounds, including dihydroindene cores, that bear a quaternary stereogenic center with high yields and excellent enantioselectivities organic-chemistry.org. Similarly, palladium-catalyzed asymmetric synthesis represents another powerful tool for constructing chiral skeletons related to the dihydroindene framework nih.gov.

Organocatalysis has also emerged as a powerful approach. Chiral phosphoric acids, for example, have been utilized as catalysts in the synthesis of complex heterocyclic systems that can be analogous to dihydroindene derivatives rsc.org. These methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern. The synthesis of the enantiomers of the antimicrobial agent ofloxacin, which features a complex heterocyclic structure, showcases the importance and application of asymmetric synthesis in creating stereoisomerically pure active pharmaceutical ingredients nih.gov.

Catalytic SystemKey FeaturesApplication
Nickel-Catalyzed Reductive Heck Reaction Creates quaternary stereogenic centers; High enantioselectivity.Synthesis of chiral benzene-fused cyclic compounds organic-chemistry.org.
Palladium-Catalyzed Asymmetric Synthesis Construction of chiral 4H-chromene skeletons.Synthesis of complex chiral heterocyclic molecules nih.gov.
Chiral Phosphoric Acid Organocatalysis Metal-free; One-step synthesis.Asymmetric synthesis of bisindole-piperidine-amino acid hybrids rsc.org.

Discovery of Novel Reactivity and Unexplored Transformations

Beyond established synthetic routes, researchers are actively exploring novel reactions and transformations to functionalize the 4-chloro-2,3-dihydro-1H-indene scaffold in new ways. This includes leveraging modern catalytic systems and unconventional activation methods.

A key precursor, 4-chloro-1-indanone (B82819), demonstrates versatile reactivity. Studies have shown that selective bromination of this compound on the cyclopentanone (B42830) ring provides useful intermediates for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions researchgate.net. Subsequent cyanation of the brominated intermediate followed by reduction yields (this compound-2-yl)methanamine, a valuable building block researchgate.net.

Photochemical reactions offer another frontier for novel transformations. A photoenolization reaction has been identified as a key step in preparing substituted indan-1-ones, which are precursors to dihydroindenes nih.gov. This method uses light to initiate the key transformation, often leading to unique reactivity not achievable through thermal methods. Irradiation of a reactant in acetone, which acts as both a triplet sensitizer (B1316253) and a solvent, can form the desired indan-1-one product exclusively and in high yield nih.gov.

Furthermore, cascade reactions provide an efficient means to build molecular complexity in a single step. For example, a sequential formal [4+2] cyclization involving an Oxa-Michael/Michael cascade has been developed to construct complex multisubstituted spiropyrans from 2-arylidene-1,3-indanedione precursors researchgate.net. Such strategies are highly atom-economical and can generate multiple stereocenters with high diastereoselectivity under mild conditions researchgate.net.

Transformation TypeDescriptionPrecursor/Scaffold
Selective Bromination/Cyanation Functionalization of the cyclopentanone ring to introduce amine groups researchgate.net.4-Chloro-1-indanone
Photochemical Synthesis Photoenolization reaction via a triplet excited state to form the indan-1-one ring nih.gov.2,5-dialkylphenacyl chlorides
Cascade Reaction Oxa-Michael/Michael cascade to form complex spirocyclic scaffolds with high diastereoselectivity researchgate.net.2-Arylidene-1,3-indanedione

Application of Machine Learning and Artificial Intelligence in Synthetic Planning

The core technologies behind these tools include:

Machine Learning Models: Transformer-based architectures, similar to those used in natural language processing, are trained on millions of reactions to predict likely outcomes with high accuracy chemcopilot.comresearchgate.net.

Graph Neural Networks (GNNs): By treating molecules as graphs (atoms as nodes, bonds as edges), GNNs can make nuanced predictions about reactivity and synthetic accessibility chemcopilot.com.

AI Platform/ToolCore TechnologyKey Functionality
Synthia™ Advanced algorithms, network representationsPerforms rigorous retrosynthetic analysis and de novo synthesis illinois.edu.
IBM RXN for Chemistry Neural transformer modelsPredicts chemical reactions with over 90% accuracy; integrates with robotic labs chemcopilot.com.
General AI Retrosynthesis Machine learning, graph neural networksDeconstructs target molecules into simpler building blocks; evaluates routes based on yield, cost, and complexity chemcopilot.comgrace.commit.edu.

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the global push towards sustainability, a major focus of modern chemical research is the development of "green" synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the synthesis of compounds like this compound. humanjournals.comnih.gov

Key green chemistry approaches applicable to dihydroindene synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a primary goal. Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant mdpi.com. For example, the condensation of 2-anthranilamide with aldehydes or ketones to produce dihydroquinazolinones has been successfully achieved in refluxing water without any catalyst, offering high yields and a simple work-up researchgate.net. Supercritical fluids like CO2 also serve as excellent green solvents nih.gov.

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products humanjournals.commdpi.comijpsjournal.com. This method uses the dielectric properties of materials to heat reactions more efficiently than conventional methods humanjournals.com.

Catalysis: The use of catalysts, including biocatalysts (enzymes), is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents mdpi.com. The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture researchgate.net.

Process Intensification: Techniques like continuous flow processing offer safer, more scalable, and more efficient alternatives to traditional batch synthesis. jddhs.com A continuous, one-pot method for synthesizing 1,2,4-triazoles was found to be highly atom-economical, selective, and environmentally benign, avoiding the need for chromatography and isolation of intermediates rsc.org.

By redesigning synthetic pathways—for instance, reducing the number of steps and replacing hazardous reagents with catalytic processes—the environmental impact of producing this compound and its derivatives can be significantly minimized ijpsjournal.com.

Green Chemistry ApproachPrincipleExample Application
Alternative Solvents Replace hazardous solvents with safer options like water or supercritical CO2 mdpi.comnih.gov.Synthesis of dihydroquinazolinones in refluxing water researchgate.net.
Microwave-Assisted Synthesis Use microwave energy for efficient heating, reducing reaction time and energy consumption humanjournals.com.Synthesis of heterocyclic compounds with high yields in minutes mdpi.com.
Catalysis Use of catalysts (including enzymes) to increase efficiency and reduce waste mdpi.com.Development of recyclable magnetic nanoparticles as catalysts researchgate.net.
Continuous Flow Processing Perform reactions in a continuous stream for better control, safety, and scalability jddhs.com.Metal-free, one-pot synthesis of 1,2,4-triazoles rsc.org.

Q & A

Basic Question: What are the recommended safety protocols for handling 4-Chloro-2,3-dihydro-1H-indene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is inadequate .
  • Containment: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during volatile intermediate synthesis (e.g., Friedel-Crafts alkylation) .
  • Waste Management: Segregate halogenated waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with EPA/DOT regulations .
  • Emergency Protocols: Immediate decontamination with water for spills on skin; consult SDS for compound-specific first-aid measures .

Basic Question: What synthetic routes are commonly employed for this compound?

Methodological Answer:

  • Friedel-Crafts Alkylation: React indene derivatives with chloroalkylating agents (e.g., chloromethyl ethers) under Lewis acid catalysis (AlCl₃ or FeCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC .
  • Catalytic Hydrogenation: Reduce 4-chloroindene using H₂ gas (1–3 atm) over palladium/carbon (5–10% Pd) in ethanol. Confirm completion by GC-MS .
  • Chlorination Post-Functionalization: Introduce chlorine via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in inert solvents (e.g., CCl₄), followed by purification via column chromatography .

Table 1: Comparison of Synthetic Routes

MethodYield RangeKey ChallengesOptimization Tips
Friedel-Crafts60–75%Side-product formationUse low temperatures (0–5°C)
Catalytic Hydrogenation80–90%Catalyst poisoningPre-reduce catalyst with H₂
Direct Chlorination50–65%Over-chlorinationControl stoichiometry rigorously

Basic Question: How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect resonances for indene protons (δ 6.5–7.2 ppm), methylene groups (δ 2.8–3.5 ppm), and chlorine-adjacent protons (deshielding effects) .
    • ¹³C NMR: Identify quaternary carbons near chlorine (δ 120–135 ppm) and aliphatic carbons (δ 25–40 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 166 (M⁺ for C₉H₉Cl) and fragment ions (e.g., loss of HCl, m/z 130) .
  • X-Ray Crystallography: Resolve dihedral angles and bond lengths to confirm bicyclic structure and chlorine substitution position .

Advanced Question: How can computational methods resolve contradictions in reported reaction mechanisms for this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., electrophilic vs. radical chlorination) using Gaussian or ORCA software. Compare with experimental kinetic data .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction intermediates to explain yield discrepancies .
  • Isotopic Labeling: Use ³⁶Cl-labeled reagents to track chlorine incorporation routes via radio-TLC or MS .

Advanced Question: What strategies address conflicting data on the environmental persistence of this compound?

Methodological Answer:

  • Advanced Degradation Studies:
    • Photolysis: Expose the compound to UV light (254 nm) in aqueous acetonitrile; quantify degradation products via LC-MS/MS .
    • Microbial Assays: Use soil microcosms with Pseudomonas spp. to assess biodegradation rates under aerobic/anaerobic conditions .
  • QSAR Modeling: Predict environmental half-lives using chlorine substituent parameters (e.g., Hammett σ values) and logP .

Basic Question: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Intermediates: Serve as a scaffold for anticonvulsant or antipsychotic agents via Suzuki couplings or amidation .
  • Materials Science: Functionalize polymers (e.g., polyindene) for optoelectronic devices by introducing electron-withdrawing chlorine .
  • Catalysis: Act as a ligand precursor in transition-metal complexes for asymmetric hydrogenation .

Advanced Question: How can researchers optimize enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts: Employ Jacobsen’s Mn(III)-salen complexes or BINOL-derived phosphoric acids to induce asymmetry in Diels-Alder reactions .
  • Kinetic Resolution: Use lipase enzymes (e.g., CAL-B) to selectively esterify one enantiomer in racemic mixtures .
  • Circular Dichroism (CD): Validate enantiomeric excess (ee) by comparing experimental CD spectra with DFT-simulated curves .

Basic Question: What analytical techniques validate the purity of this compound?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (254 nm) and acetonitrile/water gradients. Purity >98% is acceptable for most synthetic applications .
  • Elemental Analysis: Confirm C/H/Cl ratios within ±0.3% of theoretical values .
  • Melting Point: Compare observed mp (if crystalline) with literature data to detect impurities .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Maps: Generate 3D models (e.g., using MOE software) to visualize hindered positions near the chlorine substituent .
  • Hammett Analysis: Correlate substituent σ values with reaction rates to quantify electronic effects .
  • Competition Experiments: Compare yields in Sonogashira couplings with aryl vs. alkyl halides to rank reactivity .

Advanced Question: What methodologies reconcile discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves: Re-test compounds in standardized assays (e.g., NIH/3T3 cytotoxicity) with triplicate replicates .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers .
  • Structural-Activity Landscapes: Map bioactivity cliffs with SEAware or ChemAxon tools to explain potency variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydro-1H-indene
Reactant of Route 2
4-Chloro-2,3-dihydro-1H-indene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.